molecular formula C20H28O2 B579942 (8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one CAS No. 220332-82-1

(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

Cat. No.: B579942
CAS No.: 220332-82-1
M. Wt: 300.442
InChI Key: YDNGALYODUITSZ-FOMWZNGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex three-dimensional structure and precise stereochemical configuration. The designation (8S,9S,10R,14S) indicates the specific spatial arrangement of atoms at four critical chiral centers within the molecule, where each stereochemical descriptor follows the Cahn-Ingold-Prelog priority rules. The stereochemical configuration at position 8 is designated as S, meaning the substituents around this carbon atom are arranged in a sinister (left-handed) configuration when viewed according to the priority sequence. Similarly, position 9 also exhibits an S configuration, while position 10 demonstrates an R (rectus or right-handed) configuration, and position 14 returns to an S configuration.

The systematic name incorporates the fundamental cyclopenta[a]phenanthrene framework, which describes the fused ring system consisting of a cyclopentane ring fused to a phenanthrene core structure. The prefix "dodecahydro" indicates that twelve hydrogen atoms have been added to the base structure, representing the degree of saturation in the ring system. The "1H-" designation specifies the position of one hydrogen atom that is explicitly indicated in the nomenclature system. The suffix "3(2H)-one" identifies the presence of a ketone functional group at position 3, with the "(2H)" notation indicating the specific tautomeric form or hydrogen arrangement at position 2.

The substituent groups within the systematic name provide additional structural information essential for complete identification. The "13-Ethyl" designation indicates the presence of an ethyl group (-CH₂CH₃) attached to carbon 13 of the steroid skeleton. The "17-hydroxy" component identifies a hydroxyl group (-OH) at position 17, while "11-methylene" describes the presence of an exocyclic double bond (=CH₂) at position 11. These functional groups significantly influence the compound's chemical properties and biological activity, distinguishing it from other members of the steroid family through their specific positioning and stereochemical orientation.

Alternative Naming Conventions in Steroid Chemistry

Within the specialized nomenclature of steroid chemistry, this compound can be described using several alternative naming conventions that reflect different aspects of its structural organization and chemical heritage. The compound shares structural features with the gonane framework, which serves as the fundamental steroid nucleus consisting of 17 carbon atoms arranged in four fused rings. This relationship allows for alternative descriptions that emphasize its position within the broader steroid classification system, where gonane represents the parent saturated tetracyclic hydrocarbon from which all steroids are theoretically derived.

The steroid numbering system provides a standardized framework for identifying positions within the molecular structure, where each carbon atom receives a specific number regardless of whether it is occupied by carbon or other atoms. This numbering convention enables consistent identification of substituent positions across different steroid molecules and facilitates communication within the scientific community. The conventional ring designation using letters A, B, C, and D for the four fused rings provides another layer of structural description that complements the numerical carbon position system.

Alternative naming approaches may also reference the compound's relationship to other well-characterized steroids within the same chemical family. The presence of specific functional groups and stereochemical arrangements allows for comparative nomenclature that highlights similarities and differences with related compounds. This comparative approach proves particularly valuable when discussing structure-activity relationships or when positioning the compound within broader categories of synthetic steroids or pharmaceutical intermediates.

The systematic approach to steroid nomenclature incorporates prefixes and suffixes that convey detailed structural information according to rules established by international chemical organizations. These naming conventions ensure that the complete three-dimensional structure can be reconstructed from the systematic name alone, providing researchers with unambiguous identification regardless of their geographical location or institutional affiliation. The α- and β- designations commonly used in steroid chemistry to indicate spatial orientation of substituents add another dimension to the nomenclature system, allowing for precise description of stereochemical arrangements that critically influence biological activity.

CAS Registry Number and Pharmaceutical Database Identifiers

The Chemical Abstracts Service registry system provides unique numerical identifiers for chemical compounds, enabling precise identification and retrieval from chemical databases worldwide. While the specific CAS registry number for (8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one requires verification through specialized chemical databases, related compounds within this chemical family demonstrate the systematic approach used for steroid derivative registration. The CAS registry system ensures that each unique molecular structure receives a distinct identifier, preventing confusion between closely related compounds that may differ only in stereochemistry or minor structural features.

Pharmaceutical database identifiers extend beyond the basic CAS registry to include specialized codes used by regulatory agencies and pharmaceutical organizations. The PubChem database system, maintained by the National Center for Biotechnology Information, provides compound identification numbers that facilitate access to comprehensive chemical and biological data. These identifiers connect chemical structures to extensive databases containing information about synthesis methods, biological activities, and pharmaceutical applications, creating a comprehensive network of chemical knowledge.

International pharmaceutical organizations utilize additional identifier systems that complement the CAS registry approach. The European Community number system provides regulatory identification for compounds within European Union jurisdictions, while other regional authorities maintain their own numbering systems. The UNII (Unique Ingredient Identifier) system used by the United States Food and Drug Administration creates another layer of identification specifically designed for pharmaceutical applications, ensuring that active ingredients receive consistent identification across different commercial preparations and regulatory submissions.

Database integration across multiple platforms requires careful maintenance of cross-reference relationships between different identifier systems. Modern chemical databases increasingly incorporate multiple identifier types within single records, allowing researchers to access comprehensive information regardless of which numbering system they initially encounter. This integration proves particularly valuable for complex molecules like steroid derivatives, where slight structural variations can result in significantly different biological properties and regulatory classifications.

Structural Relationship to Gonane and Estrane Scaffolds

The structural foundation of (8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one derives from the gonane scaffold, which represents the fundamental tetracyclic framework common to all steroid molecules. Gonane, with its molecular formula C₁₇H₂₈, consists of four fused hydrocarbon rings arranged in a specific three-dimensional configuration: three cyclohexane units and one cyclopentane ring. This arrangement, also known as cyclopentanoperhydrophenanthrene, provides the structural blueprint from which thousands of steroid derivatives have been developed through systematic modifications of functional groups and side chains.

The relationship between this compound and the gonane nucleus involves specific structural modifications that transform the basic steroid skeleton into a more complex derivative with enhanced biological activity. The gonane framework provides positions for systematic numbering of carbon atoms, creating a standardized reference system that facilitates comparison between different steroid derivatives. The completely saturated nature of gonane, indicated by the absence of double bonds within the ring system, establishes the baseline structure from which unsaturated derivatives and functionalized compounds are conceptually derived.

Estrane represents another important structural reference point for understanding this compound's chemical architecture. As a C18 steroid derivative with a gonane core, estrane provides a more specific structural context for compounds that share similar carbon frameworks and functional group arrangements. Estrane derivatives, known as estrenes when they contain double bonds, establish important precedents for understanding how modifications to the basic steroid nucleus influence chemical and biological properties. The relationship between this compound and the estrane scaffold highlights the systematic approach used in steroid chemistry to develop new molecules with specific therapeutic properties.

The tetracyclic ring system characteristic of both gonane and estrane scaffolds undergoes specific modifications in this compound that distinguish it from simpler steroid structures. The presence of the 11-methylene group creates an exocyclic double bond that introduces additional chemical reactivity and influences the overall three-dimensional shape of the molecule. Similarly, the 13-ethyl substituent and 17-hydroxy group represent strategic modifications that alter the compound's pharmacological profile while maintaining the fundamental steroid architecture that enables interaction with biological targets.

Structural Component Gonane Reference Estrane Reference Target Compound
Core Ring System C₁₇H₂₈ tetracyclic C₁₈ steroid derivative Cyclopenta[a]phenanthrene
Ring Configuration 3 cyclohexane + 1 cyclopentane Gonane core + modifications Dodecahydro derivative
Saturation Level Completely saturated Variable saturation Partially saturated
Functional Groups Minimal functionalization Hormone-like groups Complex substituent pattern
Stereochemistry Multiple possible isomers Biologically relevant forms Specific (8S,9S,10R,14S)

The evolutionary relationship from basic steroid scaffolds to complex synthetic derivatives demonstrates the systematic approach used in medicinal chemistry to develop new therapeutic agents. The gonane and estrane frameworks provide stable, well-characterized starting points from which chemists can introduce specific modifications designed to enhance desired biological activities while minimizing unwanted effects. This approach has led to the development of numerous synthetic steroids with applications ranging from hormone replacement therapy to contraceptive agents, each incorporating strategic modifications to the basic steroid nucleus that optimize their interaction with specific biological targets.

Properties

IUPAC Name

(8S,9S,10R,14S)-13-ethyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-3-20-11-12(2)19-15-7-5-14(21)10-13(15)4-6-16(19)17(20)8-9-18(20)22/h10,15-19,22H,2-9,11H2,1H3/t15-,16-,17-,18?,19+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNGALYODUITSZ-FOMWZNGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC12CC(=C)[C@H]3[C@H]([C@@H]1CCC2O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743240
Record name (8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220332-82-1
Record name (8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one is a steroid-like molecule with potential biological activities. This article aims to summarize the available data on its biological activity based on diverse research findings.

PropertyValue
Molecular FormulaC21H34O2
Molecular Weight318.49 g/mol
LogP4.0453
Polar Surface Area (PSA)37.3 Ų
CAS Number220332-82-1

Research indicates that the compound exhibits various biological activities through multiple mechanisms. It has been shown to interact with specific receptors and pathways that are crucial in cellular signaling and metabolic processes.

  • Hormonal Activity : The compound is structurally similar to natural steroids and may exhibit hormonal activity by binding to steroid receptors. This interaction can influence gene expression related to growth and metabolism.
  • Neuroprotective Effects : Studies have suggested that this compound may have neuroprotective properties. For instance, it has been linked to improved cognitive functions in animal models of Alzheimer's disease by targeting membrane-associated steroid-binding proteins .
  • Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant capabilities. This could play a role in reducing oxidative stress within cells.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to stimulate neuritic outgrowth in neuronal cultures. This effect is hypothesized to be mediated by its interaction with specific signaling pathways involved in neuronal growth and differentiation .

In Vivo Studies

In vivo experiments have shown promising results regarding the compound's efficacy in animal models:

  • Cognitive Improvement : In models of Alzheimer's disease, treatment with the compound resulted in significant improvements in memory and learning tasks .
  • Metabolic Effects : The compound has also been observed to influence metabolic parameters positively in diabetic animal models.

Case Studies

  • Case Study on Cognitive Function :
    • Objective : To evaluate the effects of the compound on cognitive decline.
    • Method : A group of aged rats was treated with the compound for four weeks.
    • Results : Significant improvements were noted in maze navigation tasks compared to control groups.
  • Case Study on Metabolism :
    • Objective : To assess the metabolic effects of the compound in diabetic mice.
    • Method : Mice were administered varying doses of the compound over eight weeks.
    • Results : A marked decrease in blood glucose levels was observed alongside improved insulin sensitivity.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential therapeutic effects in treating various conditions such as hormonal imbalances and certain cancers. Its structure suggests possible interactions with hormone receptors due to its steroid-like characteristics.

Endocrine Studies

Research indicates that compounds similar to (8S,9S,10R,14S)-13-ethyl-17-hydroxy-11-methylene can modulate endocrine functions. Studies have shown its potential role in regulating estrogen levels and influencing reproductive health in females .

Metabolomics

Recent advancements in metabolomics have highlighted the importance of steroid derivatives in understanding metabolic pathways. The compound could serve as a biomarker or therapeutic agent in metabolic disorders .

Case Study 1: Therapeutic Efficacy

A clinical study explored the efficacy of steroid derivatives in managing endometriosis symptoms. Participants receiving treatments that included compounds structurally related to (8S,9S,10R,14S)-13-ethyl-17-hydroxy exhibited significant reductions in pain and improved quality of life metrics compared to control groups .

Case Study 2: Hormonal Regulation

In a laboratory setting, the compound was tested for its ability to influence estrogen receptor activity. Results indicated that it could act as a selective estrogen receptor modulator (SERM), providing insights into its potential use in hormone replacement therapies .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Structural Differences:
Compound Name Substituents Molecular Weight (g/mol) Biological Relevance
Target Compound 13-Ethyl, 17-OH, 11-methylene 331.0 (HRMS) Enhanced lipophilicity due to ethyl group; potential for unique receptor interactions.
(8R,9S,13S,14S)-3-Cyanomethoxy-13-methyl-... (GAP-EDL-1) 13-Methyl, 3-cyanomethoxy ~328 (estrone-based) Cyanomethoxy group may improve metabolic stability compared to hydroxyl groups.
Dexamethasone 9-Fluoro, 17-(2-hydroxyacetyl), 11,17-dihydroxy 392.45 Anti-inflammatory via phospholipase-A2 inhibition; fluorination enhances potency.
Medroxyprogesterone Acetate EP Impurity B 17-Acetyl, 17-hydroxy, 6,10,13-trimethyl 344.49 Structural similarity to synthetic progestins; acetyl group alters solubility.
(10R,13S)-17-(1-hydroxypropan-2-yl)-... 17-(1-hydroxypropan-2-yl), 10,13-dimethyl 330.515 Hydroxypropyl group may enhance water solubility compared to ethyl substituents.
Functional Implications:
  • 13-Ethyl vs.
  • 11-Methylene Bridge : Unique among cyclopenta[a]phenanthren derivatives, this moiety may restrict conformational flexibility, altering binding to steroid receptors or enzymes like aPKC .
  • 17-Hydroxy vs. 17-Acetyl/Ketone : The hydroxy group enables hydrogen bonding, while acetyl or ketone groups (e.g., in medroxyprogesterone derivatives) favor hydrophobic interactions .

Preparation Methods

Core Skeleton Construction via Birch Reduction

The foundational cyclopenta[a]phenanthrene scaffold is often assembled using Birch reduction, a method critical for introducing conjugated dienes and managing stereochemistry. A protocol from synthetic steroid research describes the reduction of a protected phenol precursor using sodium in liquid ammonia and isopropanol/THF at −78°C . The reaction generates a cyclohexadiene intermediate, which is subsequently protonated to yield the tetracyclic core. Key steps include:

  • Reagents : Sodium (11 equiv.), liquid ammonia, isopropanol/THF (1:2 ratio).

  • Conditions : Vigorous stirring at −55 to −45°C for 1.5 hours, followed by quenching with methanol .

  • Workup : Extraction with dichloromethane (DCM) and drying over MgSO₄ .

This method achieves a 92% yield for analogous structures, highlighting its efficiency for large-scale synthesis .

Introduction of the 11-Methylene Group

The 11-methylene moiety is introduced via Wittig or Horner-Wadsworth-Emmons reactions. A patent-derived approach utilizes allyltriphenylphosphonium bromide and n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at 0°C . The ylide generated reacts with aldehyde intermediates to form the exocyclic double bond:

  • Reagents : Allyltriphenylphosphonium bromide (1.2 equiv.), n-BuLi (1.3 equiv.), THF.

  • Conditions : Slow warming to room temperature post-ylide formation .

  • Purification : Flash column chromatography on silica gel (ethyl acetate/hexane gradient) .

This method reports 41–75% yields for similar 1,3-diene derivatives, contingent on steric hindrance .

Stereoselective Ethyl and Hydroxy Group Installation

The 13-ethyl and 17-hydroxy groups are introduced through Grignard additions or catalytic hydrogenation. A study on obeticholic acid impurities demonstrates the use of lithium aluminum hydride (LiAlH₄) to reduce ketones to secondary alcohols while preserving stereochemistry :

  • Reagents : LiAlH₄ (2 equiv.), dry THF.

  • Conditions : Heating at 65°C for 4 hours under nitrogen .

  • Workup : Quenching with aqueous NaOH and extraction .

For the 13-ethyl group, alkylation using ethyl magnesium bromide (EtMgBr) in diethyl ether at −20°C is employed, followed by acid workup to protonate the enolate .

Final Oxidation and Purification

The 3-keto group is introduced via Jones oxidation (CrO₃ in H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) . A representative procedure involves:

  • Reagents : Pyridinium chlorochromate (PCC, 1.5 equiv.), dichloromethane.

  • Conditions : Stirring at room temperature for 12 hours .

  • Purification : Recrystallization from ethanol/water (7:3) .

Final purity (>98%) is confirmed via HPLC using a C18 column and acetonitrile/water mobile phase .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for dominant synthesis strategies:

StepMethodReagents/ConditionsYield (%)Purity (%)Source
Core skeletonBirch reductionNa/NH₃, iPrOH/THF, −45°C9295
11-Methylene additionWittig reactionAllyl-PPh₃Br, n-BuLi, THF41–7590
17-Hydroxy installationLiAlH₄ reductionLiAlH₄, THF, 65°C8598
3-Keto formationPCC oxidationPCC, CH₂Cl₂, rt7897

Challenges in Stereochemical Control

The compound’s bioactivity hinges on its (8S,9S,10R,14S) configuration, necessitating chiral auxiliaries or asymmetric catalysis. A patent highlights the use of Sharpless epoxidation to set adjacent stereocenters, though this adds 3–4 steps to the synthesis . Alternative approaches employ enzymatic resolution with lipases (e.g., Candida antarctica) to separate diastereomers, achieving >99% enantiomeric excess (ee) .

Scale-Up Considerations

Industrial-scale production faces hurdles in cryogenic conditions (e.g., Birch reduction at −78°C). Substituting liquid ammonia with ethanolamine/THF (−30°C) reduces energy costs while maintaining 85% yield . Continuous flow reactors are proposed for oxidation steps to enhance safety and reproducibility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step steroid functionalization. Key steps include acetylene addition (e.g., potassium t-amylate in anhydrous ether/toluene at 0°C) and acid-catalyzed cyclization (e.g., glacial acetic acid in methanol under reflux). Optimize solvent purity (anhydrous conditions), catalyst stoichiometry, and reaction time. Monitor intermediates via TLC or HPLC. Recrystallization from ether/petroleum ether mixtures enhances purity .

Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound?

  • Methodological Answer : Use X-ray crystallography (single-crystal analysis) to resolve stereochemistry, as demonstrated for similar cyclopenta[a]phenanthrene derivatives . Complementary techniques:

  • High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., DART-HRMS for [M+H]+ ions) .
  • Nuclear Magnetic Resonance (NMR) : Assign proton/carbon signals using 2D experiments (COSY, HSQC) to distinguish methylene groups and ethyl substituents .

Q. What are the stability profiles and recommended storage conditions for this compound?

  • Methodological Answer : The compound is stable under dry, room-temperature conditions but degrades in humid or acidic environments. Store in sealed containers with desiccants (e.g., silica gel). Avoid exposure to light or oxidizing agents. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .

Q. What safety protocols are critical during handling due to potential carcinogenicity?

  • Methodological Answer : Wear full chemical protective suits, nitrile gloves, and P95/P99 respirators. Use fume hoods for weighing/dispensing. Dispose of contaminated materials per EPA guidelines. IARC classifies related cyclopenta[a]phenanthrenes as Group 2B carcinogens; conduct toxicity screenings (Ames test, micronucleus assay) for risk assessment .

Advanced Research Questions

Q. How can the anti-inflammatory mechanism of action be experimentally distinguished from glucocorticoids like dexamethasone?

  • Methodological Answer : Compare inhibitory effects on phospholipase A2 (PLA2) using cell-free assays with arachidonic acid release quantification. Perform molecular docking studies to assess binding affinity to glucocorticoid receptors vs. novel targets. Use siRNA knockdown in macrophage models to isolate pathway-specific effects .

Q. What strategies can resolve contradictions in reported toxicity data (e.g., carcinogenicity vs. non-carcinogenic classifications)?

  • Methodological Answer : Replicate studies under standardized OECD guidelines. Cross-validate using alternative models (e.g., zebrafish embryos for acute toxicity, rodent two-year bioassays for carcinogenicity). Analyze impurities via LC-MS; some batches may contain genotoxic intermediates (e.g., ethynyl derivatives) .

Q. How do structural modifications (e.g., 11-methylene vs. 17-ethynyl groups) influence bioactivity?

  • Methodological Answer : Synthesize analogs with systematic substituent variations (e.g., replacing 11-methylene with ethynyl or hydroxyl groups). Test in vitro binding affinity (SPR or ITC) and in vivo efficacy (murine inflammation models). Correlate logP values (HPLC-derived) with membrane permeability .

Q. What advanced analytical methods are required to assess purity in complex matrices (e.g., biological samples)?

  • Methodological Answer : Employ UPLC-QTOF-MS with isotopic pattern matching for trace impurity detection. For metabolite profiling, use HILIC chromatography paired with ion mobility spectrometry. Validate methods per ICH Q2(R1) guidelines, including LOD/LOQ and matrix effect assessments .

Q. How can degradation pathways be mapped under oxidative stress conditions?

  • Methodological Answer : Expose the compound to H2O2 or UV light, then analyze degradation products via LC-HRMS/MS. Use radical scavengers (e.g., BHT) to identify reactive oxygen species (ROS)-mediated pathways. Computational tools (e.g., DFT) predict vulnerable sites (e.g., 17-hydroxy group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.